N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. It targets the Bruton's tyrosine kinase (BTK) pathway, which plays a crucial role in the survival and proliferation of cancer cells and immune cells.
Mecanismo De Acción
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide specifically targets BTK, a non-receptor tyrosine kinase that is essential for the activation of B-cell receptor signaling in B-cells and the Fc receptor signaling in myeloid cells. By inhibiting BTK, N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide blocks the downstream signaling pathways that promote the survival and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells and immune cells. It also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and oral bioavailability. However, it also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully monitored and controlled.
Direcciones Futuras
There are several potential future directions for the research and development of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, including:
1. Combination therapy: N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide may be used in combination with other drugs to enhance its efficacy and reduce its toxicity.
2. Biomarker discovery: The identification of biomarkers that predict the response to N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide may help to personalize its use and improve patient outcomes.
3. New indications: N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide may have potential applications in other diseases, such as lymphoma, lupus, and multiple sclerosis.
4. Structural optimization: The optimization of the chemical structure of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide may lead to the development of more potent and selective inhibitors.
5. Mechanism of resistance: The investigation of the mechanisms of resistance to N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide may help to develop strategies to overcome resistance and improve its clinical efficacy.
In conclusion, N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a promising small molecule inhibitor that targets the BTK pathway for the treatment of cancer and autoimmune diseases. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an attractive candidate for further research and development.
Métodos De Síntesis
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide involves a multi-step process that includes the reaction of 4,5-dihydro-1,3-thiazol-2-amine with 4-(1H-tetrazol-1-yl)benzoic acid, followed by the coupling of the resulting intermediate with an appropriate amine to form the final product.
Aplicaciones Científicas De Investigación
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various types of cancer and autoimmune diseases, including chronic lymphocytic leukemia, mantle cell lymphoma, multiple myeloma, and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c18-10(14-11-12-5-6-19-11)8-1-3-9(4-2-8)17-7-13-15-16-17/h1-4,7H,5-6H2,(H,12,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMZPSIDQILNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.